molecular formula C6H8N2O B2863989 (1S)-1-pyrimidin-2-ylethanol CAS No. 1344914-38-0

(1S)-1-pyrimidin-2-ylethanol

Cat. No.: B2863989
CAS No.: 1344914-38-0
M. Wt: 124.143
InChI Key: YTMHZXYXPHNWMA-YFKPBYRVSA-N
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Description

(1S)-1-pyrimidin-2-ylethanol is an organic compound characterized by a pyrimidine ring attached to an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-pyrimidin-2-ylethanol typically involves the reaction of pyrimidine derivatives with ethanol under specific conditions. One common method is the reduction of pyrimidine-2-carbaldehyde using a reducing agent such as sodium borohydride in ethanol. The reaction is carried out under controlled temperature and pH to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These could include catalytic hydrogenation of pyrimidine derivatives or enzymatic reduction processes. The choice of method depends on factors such as yield, purity, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-pyrimidin-2-ylethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrimidine-2-carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the compound can yield pyrimidine-2-methanol.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Thionyl chloride in the presence of a base.

Major Products

    Oxidation: Pyrimidine-2-carboxylic acid.

    Reduction: Pyrimidine-2-methanol.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

(1S)-1-pyrimidin-2-ylethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways involving pyrimidine metabolism.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S)-1-pyrimidin-2-ylethanol involves its interaction with specific molecular targets. In biological systems, it may act on enzymes involved in pyrimidine metabolism, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine-2-carbaldehyde: A precursor in the synthesis of (1S)-1-pyrimidin-2-ylethanol.

    Pyrimidine-2-methanol: A reduced form of the compound.

    Pyrimidine-2-carboxylic acid: An oxidized form of the compound.

Uniqueness

This compound is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties

Properties

IUPAC Name

(1S)-1-pyrimidin-2-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5(9)6-7-3-2-4-8-6/h2-5,9H,1H3/t5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMHZXYXPHNWMA-YFKPBYRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CC=N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC=CC=N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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